1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene
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Overview
Description
1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene is an organic compound characterized by its complex structure, which includes phenyl and diphenylethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene typically involves the use of Grignard reagents and other organometallic compounds. One common method includes the reaction of 2-bromo-1,1-diphenylethene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using argon or nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo photophysical processes, such as fluorescence and phosphorescence. These properties make it useful in applications like imaging and sensing. Additionally, its structural features allow it to interact with biological macromolecules, potentially influencing cellular processes .
Comparison with Similar Compounds
2-(2,2-Diphenylethenyl)anthracene (DPEA): Shares similar structural features and photophysical properties.
1-(Anthracen-2-yl)-2,2-diphenylethanol (ADPE): Another compound with related structural motifs and applications in organic electronics
Uniqueness: 1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene stands out due to its unique combination of phenyl and diphenylethenyl groups, which confer distinct chemical reactivity and photophysical properties. This makes it particularly valuable in the development of advanced materials and in various research applications .
Properties
CAS No. |
653604-10-5 |
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Molecular Formula |
C28H20 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-(2,2-diphenylethenyl)-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C28H20/c1-4-12-23(13-5-1)20-21-24-14-10-11-19-27(24)22-28(25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19,22H |
InChI Key |
SYAKGFCUMFCNTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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